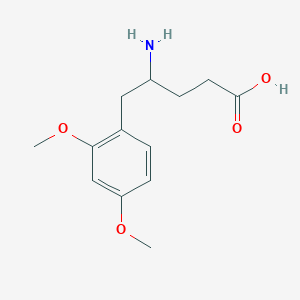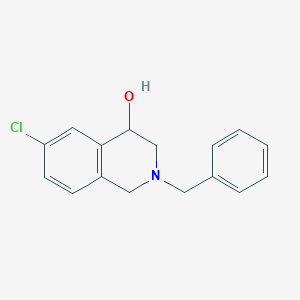
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is a chemical compound with the molecular formula C16H16ClNO and a molar mass of 273.7573 g/mol. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol typically involves the following steps:
Benzylamine and Chloroacetic Acid Reaction: The reaction between benzylamine and chloroacetic acid forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydroxide, to form the isoquinoline ring structure.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to form its saturated analogs.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in various chemical and biological applications.
Saturated Analogs: Reduction can produce saturated analogs, which may have different biological activities.
Substituted Derivatives: Substitution reactions can lead to the formation of a wide range of derivatives with diverse properties.
Applications De Recherche Scientifique
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is structurally similar to other isoquinoline derivatives, such as 2-phenyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol and 2-methyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Further research and development may uncover new uses and applications for this compound, expanding its impact on various scientific disciplines.
Propriétés
Formule moléculaire |
C16H16ClNO |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C16H16ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8,16,19H,9-11H2 |
Clé InChI |
PGCUIZMPAABURQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


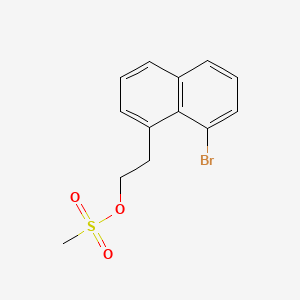

![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)
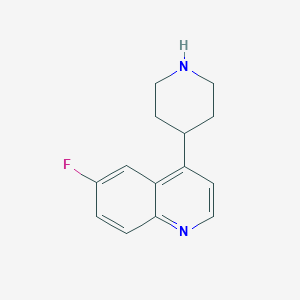
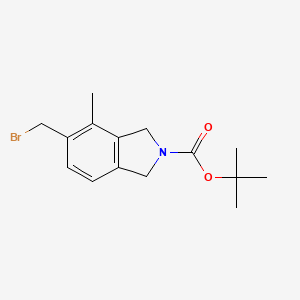
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

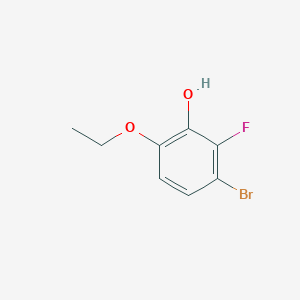
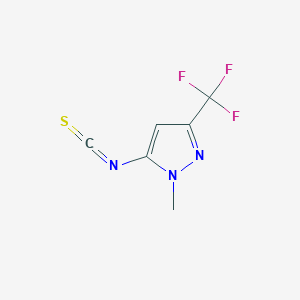
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
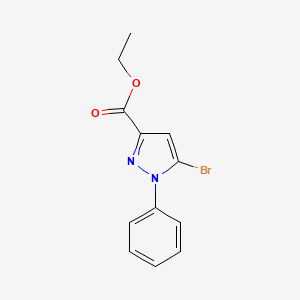
![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
